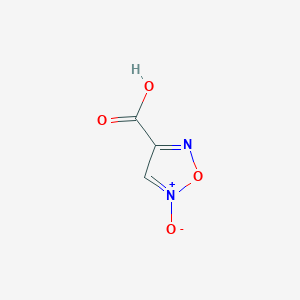

4-Carboxy-1,2,5-oxadiazole 2-oxide

Description

Contextualization within the Furoxan (1,2,5-Oxadiazole 2-oxide) Chemical Class

The furoxan ring system is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, with an additional exocyclic oxygen atom attached to one of the nitrogens, forming an N-oxide. rsc.orgrsc.org This class of compounds is noted for its unique chemical properties and diverse biological activities. Furoxans are considered 6π-electron aromatic systems, though their aromatic stabilization energy is relatively low. rsc.org Depending on the substituents, they are generally stable compounds. rsc.org

A key feature of the furoxan scaffold is its ability to act as a nitric oxide (NO) donor under certain physiological conditions. researchgate.netresearchgate.net This property is a major driver of research into furoxan derivatives for potential therapeutic applications. researchgate.netnih.govwiley-vch.de The parent furoxan ring is asymmetric, meaning that for a monosubstituted derivative like 4-Carboxy-1,2,5-oxadiazole 2-oxide, a regioisomer, 3-Carboxy-1,2,5-oxadiazole 2-oxide, also exists. rsc.org The functionalization of the furoxan ring, including through the introduction of carboxylic acid groups or their derivatives, is a key strategy for developing new compounds. researchgate.netresearchgate.net Furoxan derivatives are actively studied for their potential use as energetic materials, owing to their high nitrogen and oxygen content and positive heats of formation. nih.govrsc.orgmdpi.com

Significance of the Carboxylic Acid Functionality in Heterocyclic Chemistry

The carboxylic acid group (–COOH) is one of the most important functional groups in organic chemistry. nih.govnih.gov When attached to a heterocyclic ring, it significantly influences the molecule's physical and chemical properties. The carboxylic acid group is a Brønsted-Lowry acid, capable of donating a proton, which can affect the molecule's solubility and its interactions in biological systems. nih.gov

In synthetic chemistry, the carboxylic acid group is a versatile handle for further molecular modifications. nih.gov It can be converted into a variety of other functional groups, such as esters, amides, and acyl chlorides, providing a gateway to a wide range of derivatives. nih.gov The condensation of carboxyfuroxan derivatives is a known method for the functionalization of the furoxan ring. researchgate.net This versatility makes carboxylic acid-substituted heterocycles, including this compound, valuable intermediates in the synthesis of more complex molecules. mdpi.comresearchgate.net

Overview of Current Research Trajectories Pertaining to this compound

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the research trajectories for this compound can be inferred from studies on closely related carboxyfuroxans and other functionalized furoxan derivatives. The primary areas of interest for such compounds are in medicinal chemistry and materials science.

In medicinal chemistry, the combination of the nitric oxide-donating furoxan core with the versatile carboxylic acid functionality makes this class of compounds interesting for drug design. researchgate.netnih.gov Furoxan derivatives have been investigated for a wide range of pharmacological activities, including anticancer and antimicrobial properties. nih.govnih.govresearchgate.net The carboxylic acid group can be used to modulate the pharmacokinetic properties of a drug candidate or to create prodrugs.

In the field of energetic materials, the furoxan ring is a well-established energetic core. mdpi.com The introduction of functional groups like the carboxylic acid allows for the synthesis of new energetic materials through further reactions, such as the formation of salts or the linkage to other energetic moieties. nih.govrsc.org Research in this area focuses on creating novel materials with high energy density and improved stability.

Given that carboxyfuroxans are utilized as synthons, a significant research trajectory for this compound is its use as a building block for more complex functional molecules. For example, 4-amino-3-furoxancarboxylic acid azide (B81097), a related compound, is described as a universal synthon for preparing various functional furoxan derivatives. researchgate.net This suggests that this compound likely serves as a key intermediate in the synthesis of novel furoxan-based compounds for a range of applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H2N2O4 |

|---|---|

Molecular Weight |

130.06 g/mol |

IUPAC Name |

5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylic acid |

InChI |

InChI=1S/C3H2N2O4/c6-3(7)2-1-5(8)9-4-2/h1H,(H,6,7) |

InChI Key |

YKBYFYYJBYEBDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=[N+](ON=C1C(=O)O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Carboxy 1,2,5 Oxadiazole 2 Oxide

Furoxan Ring Opening and Rearrangement Mechanisms

The furoxan (1,2,5-oxadiazole 2-oxide) ring is a unique heterocyclic system that exhibits a range of reactivities, largely influenced by its electronic structure and the presence of the N-oxide group. These reactions are pivotal for its biological activity and its use as a synthetic intermediate.

Thiol-Mediated Reactivity and Nitric Oxide (NO) Release Mechanisms

A hallmark of furoxans is their ability to release nitric oxide (NO) upon interaction with thiols. This process is central to their vasodilatory and other biological effects. The reaction is initiated by the nucleophilic attack of a thiol on the furoxan ring, leading to ring cleavage and the subsequent formation of NO. This thiol-dependent bioactivation classifies furoxans as NO-mimetics. The substitution pattern on the furoxan ring can significantly modulate the rate and extent of NO release.

Spontaneous Nitric Oxide (NO) Release Pathways

While thiol-mediated activation is a primary pathway for NO release from many furoxans, the potential for spontaneous, non-thiol-dependent release exists, particularly under specific conditions such as thermal or photochemical stimulation. For 4-Carboxy-1,2,5-oxadiazole 2-oxide, the electronic nature of the carboxyl group can influence the stability of the furoxan ring and its propensity for spontaneous degradation to release NO. However, this pathway is generally considered less significant compared to the thiol-mediated mechanism for most furoxans.

Nucleophilic Attack Site Specificity on the Furoxan Ring

The furoxan ring possesses two electrophilic carbon atoms, C3 and C4, which are susceptible to nucleophilic attack. Generally, the C4 position is more electron-deficient and, therefore, more prone to attack by nucleophiles. This selectivity is attributed to the electronic influence of the N-oxide group. However, the regioselectivity of the attack can be altered by the nature of the substituent at the other carbon and the specific nucleophile employed. For instance, in some reactions involving furoxans with leaving groups at both positions, substitution can occur selectively at the 3-position, a phenomenon that has been rationalized by the coordination of the nucleophile's counter-ion with the exocyclic oxygen of the N-oxide.

Intramolecular Rearrangements of the Furoxan Scaffold

The furoxan ring is known to undergo various intramolecular rearrangements, leading to the formation of other heterocyclic systems. These rearrangements are often driven by the inherent strain and the weak O-N bond within the furoxan ring. Depending on the substituents and reaction conditions, furoxans can rearrange into more stable isomers or different heterocyclic structures. One notable example is the Boulton-Katritzky rearrangement. Although not extensively documented specifically for this compound, the general principles of furoxan chemistry suggest that it could potentially undergo such rearrangements, for example, through the intermediacy of dinitrosoethylene derivatives, leading to the formation of 1,2,3-triazole 1-oxides under certain conditions. scispace.com Another possibility is the formation of a more stable furazan (B8792606) (1,2,5-oxadiazole) isomer.

Reactivity Profile of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the furoxan ring provides a handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification and Amidation Reactions

The carboxylic acid functionality of this compound can readily undergo standard esterification and amidation reactions. These transformations are crucial for modifying the compound's physicochemical properties, such as lipophilicity and solubility, and for creating prodrugs or new chemical entities with altered biological activity.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various standard methods, such as reaction with an alcohol in the presence of an acid catalyst or by using coupling agents.

Amidation: Similarly, the formation of amides can be accomplished by reacting the carboxylic acid with an amine, often facilitated by a coupling reagent to form an activated intermediate. This approach is widely used in the synthesis of bioactive molecules. For instance, the synthesis of various 1,2,4-oxadiazole (B8745197) derivatives often involves the coupling of a carboxylic acid with an amidoxime, a reaction that highlights the utility of the carboxyl group in forming new heterocyclic systems. mdpi.comnih.govorganic-chemistry.org

The table below summarizes the key reactive sites and expected products for the discussed reactions of this compound.

| Reaction Type | Reagent/Condition | Reactive Site | Primary Product Type |

| Thiol-Mediated Ring Opening | Thiols (e.g., Cysteine, Glutathione) | Furoxan Ring (C3/C4) | Nitric Oxide, Ring-Opened Adducts |

| Nucleophilic Attack | Nucleophiles (e.g., alkoxides, amines) | Furoxan Ring (C4 preferred) | Substituted Furoxan |

| Intramolecular Rearrangement | Heat or Light | Furoxan Ring | Isomeric Furoxan or other Heterocycles |

| Esterification | Alcohol, Acid Catalyst/Coupling Agent | Carboxylic Acid | Ester |

| Amidation | Amine, Coupling Agent | Carboxylic Acid | Amide |

Decarboxylation Pathways

The decarboxylation of carboxylic acids is a fundamental reaction in organic chemistry, often proceeding through the formation of radical intermediates. researchgate.netnih.gov In the context of furoxan derivatives, this process can be leveraged to introduce new functionalities onto the heterocyclic ring. The decarboxylation of aliphatic carboxylic acids can be initiated to form carbon radicals. rsc.org For instance, a proposed mechanism involves the formation of a complex from a carboxylic acid which then undergoes decarboxylation to yield a carbon radical (R•). This radical can subsequently react with a substituted furoxan, such as 3-bromofuroxan, to afford a new C-C bond, displacing the bromo radical. rsc.org

This radical addition-elimination pathway is particularly effective for alkyl radicals derived from aliphatic carboxylic acids. rsc.org However, the use of aromatic carboxylic acids under similar conditions has been reported to be unsuccessful in achieving arylation, a phenomenon attributed to the comparative instability of aryl radicals, which makes the initial decarboxylation step more difficult. rsc.org While specific studies on the direct decarboxylation of this compound are not extensively detailed, the established principles of photoredox-mediated CO2 extrusion suggest a viable pathway for generating a furoxanyl (B1587844) radical for subsequent reactions. princeton.edu This method generally allows for the transformation of a broad range of carboxylic acids into reactive radical species under mild conditions. princeton.edu

Reactions Involving Acyl Halide and Anhydride (B1165640) Intermediates

The carboxylic acid functional group of this compound can be readily converted into more reactive acyl halide or anhydride intermediates. These transformations are standard in organic synthesis and open up pathways to a variety of other derivatives. orgoreview.comlibretexts.org

Acyl Halide Formation and Reactivity: The conversion of a carboxylic acid to an acyl chloride is commonly achieved using thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. libretexts.org The mechanism involves the initial conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group. A subsequent nucleophilic attack by a chloride ion results in the formation of the acyl chloride. orgoreview.com Similarly, acyl bromides can be prepared using reagents like phosphorus tribromide (PBr₃). libretexts.org

Once formed, the furoxan-4-carbonyl halide would be a versatile intermediate. Acyl halides are highly reactive and can undergo nucleophilic acyl substitution with a wide range of nucleophiles to produce esters, amides, and other carboxylic acid derivatives. libretexts.orgyoutube.com

Anhydride Formation and Reactivity: Acid anhydrides can be synthesized from the reaction of an acyl chloride with a carboxylate salt or a carboxylic acid. libretexts.orgyoutube.com For instance, furoxan-4-carboxylic anhydride could be formed from furoxan-4-carbonyl chloride. Anhydride formation has been utilized as a key step in the synthesis of novel furoxan derivatives from other starting materials, such as cinnamic acids, highlighting its utility in this area of chemistry. nih.gov Like acyl halides, acid anhydrides are excellent acylating agents and react with alcohols and amines to form esters and amides, respectively. youtube.com

Isomerization and Tautomerism Studies Relevant to Furoxan Derivatives

Unsymmetrically substituted furoxans, such as this compound, can exist as two distinct regioisomers. The interconversion between these isomers is a well-documented phenomenon that typically occurs under thermal or photochemical conditions. rsc.orgnih.gov

At ambient temperatures, individual furoxan regioisomers are generally stable. However, heating to temperatures above 100°C can induce a thermal isomerization. rsc.org This process is believed to proceed through a reversible ring-opening to a 1,2-dinitrosoalkene intermediate. rsc.orgnih.gov The equilibrium constant for this isomerization is influenced by the nature of the substituents on the furoxan ring. rsc.org For many derivatives, the equilibrium constant is close to unity, but for others, one isomer may be strongly preferred. rsc.org For example, in a study of methyl-substituted furoxans, the 3-methyl isomers were found to be strongly favored in amine and ether derivatives. rsc.org Photochemical irradiation with UV light is another method known to cause isomerization, although the mechanism is less clearly understood. rsc.org

A key method for assigning the structure of furoxan isomers is ¹H NMR spectroscopy, where a proton on a substituent at the 3-position (adjacent to the N-oxide) typically resonates at a higher field than a proton on a substituent at the 4-position. rsc.org

Table 1: Isomerization Data for Selected Furoxan Derivatives This interactive table summarizes key parameters from isomerization studies on various furoxan derivatives, providing insights into the dynamics of this process.

| Derivative (R) | Isomerization Temperature (°C) | Activation Energy (AG‡) | Equilibrium Constant (K) | Preferred Isomer |

|---|---|---|---|---|

| Ethyl(methyl) | Not specified | Similar to dialkyl derivatives | Close to unity | Not specified |

| Methyl(phenyl) | Not specified | Similar to aryl(alkyl) derivatives | Close to unity | Not specified |

| Amine derivatives | More rapid | Lower than dialkyl derivatives | Favors 3-methyl | (A) 3-methyl |

| Ether derivatives | More rapid | Lower than dialkyl derivatives | Favors 3-methyl | (A) 3-methyl |

Data sourced from studies on variously substituted furoxans. rsc.org

Another relevant reaction in the broader context of oxadiazole chemistry is the Boulton-Katritzky rearrangement. This is a thermal or base-catalyzed rearrangement of heterocyclic compounds, which has been observed in 1,2,4-oxadiazole systems and can lead to the formation of different heterocyclic structures. nih.govacs.orgmdpi.comorganic-chemistry.org

Oxidative and Reductive Transformations of the Furoxan Nucleus and its Substituents

The furoxan ring and its substituents can undergo a variety of oxidative and reductive transformations, which are crucial for the synthesis of diverse furoxan-based compounds.

Reduction Reactions: A significant reductive transformation of the furoxan system is the reduction of the N-oxide, which converts the furoxan ring into its corresponding furazan (1,2,5-oxadiazole). nih.gov This reaction effectively removes the exocyclic oxygen atom.

Substituents on the furoxan ring can also be selectively reduced. For example, a nitro group, a common substituent in energetic materials, can be reduced to an amino group. A facile method for this transformation utilizes tin(II) chloride (SnCl₂), providing access to aminofuroxans which are important synthetic precursors. rsc.org The furoxan ring itself can undergo reductive ring-opening, particularly in the presence of thiols. This reaction is a key aspect of the biological activity of many furoxans, as it can lead to the release of nitric oxide (NO). nih.govresearchgate.net

Oxidation Reactions: While the furoxan ring itself is an N-oxide and cannot be formed by direct oxidation of a furazan, substituents on the ring can be oxidized. nih.gov For instance, an amino group attached to the furoxan ring can be oxidized to a nitro group. mdpi.com This transformation is valuable for tuning the electronic properties and reactivity of the furoxan derivative, particularly in the synthesis of energetic materials where nitro groups are desired. mdpi.com Additionally, other substituents, such as a sulfanyl (B85325) group, can be oxidized, for example, to a sulfonyl group using reagents like hydrogen peroxide. nih.gov

Design, Synthesis, and Structural Reactivity Relationships of Derivatives and Analogues of 4 Carboxy 1,2,5 Oxadiazole 2 Oxide

Modifications of the Carboxylic Acid Group for Derivative Synthesis

The carboxylic acid group at the 4-position of the furoxan ring is a prime target for chemical modification, allowing for the synthesis of a variety of functional derivatives. princeton.edu Standard carboxylic acid chemistry can be applied to create esters, amides, and other related compounds, which can alter the molecule's solubility, stability, and interaction with biological targets. cd-bioparticles.com

One common strategy involves the conversion of the carboxylic acid into a more reactive intermediate, such as an acyl chloride or an azide (B81097). For instance, the synthesis of benzo[c] nih.govCurrent time information in Bangalore, IN.mdpi.comoxadiazole-5-carboxamide proceeds via the conversion of the corresponding carboxylic acid to its acyl chloride, which is then reacted with aqueous ammonia. scispace.com This amide can be further dehydrated to yield a nitrile derivative. scispace.com A similar approach can be applied to 4-carboxy-1,2,5-oxadiazole 2-oxide.

Another powerful method is the transformation of the carboxyl group into an azide, such as 4-aminofuroxan-3-carboxylic acid azide, which serves as a versatile synthon for creating a range of functional furoxans that were previously difficult to access, including azo-, azoxy-, and hydroxylamino-substituted derivatives. researchgate.net The reactivity of the carboxylic acid group also allows for its use in multicomponent reactions and as a handle for conjugation to other molecules, a strategy often employed in the creation of hybrid structures. princeton.edu

Below is a table summarizing common modifications of the carboxylic acid group for derivative synthesis.

| Starting Material | Reagent(s) | Product Functional Group | Reference(s) |

| Carboxylic Acid | Thionyl Chloride (SOCl₂), then an amine | Amide | rdd.edu.iq |

| Carboxylic Acid | Thionyl Chloride (SOCl₂), then an alcohol | Ester | researchgate.net |

| Carboxylic Acid | Diphosphorus Pentoxide (P₂O₅) | Anhydride (B1165640) | mdpi.com |

| Carboxylic Acid | Sodium Azide (NaN₃), Acid | Acyl Azide | researchgate.net |

| Amide | Trifluoroacetic Anhydride | Nitrile | scispace.com |

| Carboxylic Acid | Amidoxime, Coupling Agent (e.g., EDC) | 1,2,4-Oxadiazole (B8745197) | acs.org |

Introduction of Diverse Substituents at Varying Positions of the Furoxan Ring

Beyond modifying the carboxylic acid, the direct functionalization of the furoxan ring's carbon atoms (at the 3- and 4-positions) is a crucial strategy for generating structural diversity. A key approach is the Post-Ring Introduction of Substituents (PRIS), which involves nucleophilic aromatic substitution (SNAr) reactions on furoxans bearing suitable leaving groups. rsc.orgrsc.org

Common leaving groups for these reactions include nitro (NO₂), arylsulfonyl (ArSO₂), and halogen (Cl, Br) groups. rsc.org This methodology allows for the formation of new carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds.

C-O Bond Formation : Hydroxyfuroxans can be synthesized by reacting nitrofuroxans with a hydroxide (B78521) source, although reaction conditions such as solvent and the amount of base are critical for achieving good yields. rsc.org Alkoxy groups can also be introduced by reacting furoxans that have leaving groups at one or both positions with alkoxides. rsc.org

C-S Bond Formation : Thiol nucleophiles can react with nitrofuroxans, in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to form new C-S bonds. rsc.org

C-N Bond Formation : Amines and azides can be introduced onto the furoxan ring via SNAr. The use of trimethylsilyl (B98337) derivatives of amine nucleophiles has been shown to be an effective method for amination and azidation. rsc.org

The introduction of cyano and amino groups is particularly important for the synthesis of nitrogen-rich energetic compounds. nih.gov For example, 4-amino-3-cyanofuroxan is a key building block for creating more complex structures. nih.govnih.gov The reactivity of these substituents can be leveraged for further transformations, such as the conversion of a cyano group into a tetrazole or oxadiazole ring. nih.gov

The following table details examples of substituent introduction on the furoxan ring.

| Furoxan Precursor | Nucleophile/Reagent | Introduced Substituent | Reaction Type | Reference(s) |

| 4-Nitrofuroxan | Hydroxide (OH⁻) | Hydroxyl (-OH) | SNAr | rsc.org |

| Dichlorofuroxan | Alkoxide (RO⁻) | Alkoxy (-OR) | SNAr | rsc.org |

| 4-Nitrofuroxan | Hetarylthiol, DBU | Hetarylsulfanyl (-SR) | SNAr | rsc.org |

| 4-Nitrofuroxan | Trimethylsilylamine | Amino (-NHR) | SNAr | rsc.org |

| 4-Nitrofuroxan | Trimethylsilylazide | Azido (B1232118) (-N₃) | SNAr | rsc.org |

| 3,4-Dicyanofuroxan | Hydroxylamine, then BrCN | 5-Amino-1,2,4-oxadiazolyl | Cyclization | nih.govresearchgate.net |

Development of Hybrid Structures and Conjugates Incorporating the Furoxan Core

A prominent strategy in modern drug design is the creation of hybrid molecules, where two or more pharmacophores are combined into a single chemical entity. nih.gov The furoxan ring, as a reliable NO-donor, is an attractive component for such hybrids. nih.goveurekaselect.com This approach aims to produce drugs with improved pharmacological profiles or synergistic effects. nih.gov A wide range of hybrid compounds has been created by linking the furoxan core to other pharmacologically active structures. nih.govresearchgate.net

The synthesis of these hybrids often relies on chemo- and regioselective methods to connect the furoxan moiety to another molecule. nih.gov This can be achieved by forming a stable linker between the two entities or by directly functionalizing one structure with the other.

Examples of furoxan-based hybrids include:

Furoxan-Piplartine Hybrids : The natural product piplartine has been hybridized with a furoxan fragment, leading to compounds with enhanced and selective cytotoxicity toward prostate cancer cells. nih.gov

Furoxan-Natural Product Conjugates : Furoxan has been conjugated with various natural products, such as β-elemene, chelidonine, and coumarin, to enhance their anticancer activities. rsc.org

Furoxan-Antioxidant Hybrids : Phenolic antioxidant moieties have been linked to a furoxan substructure, resulting in hybrid molecules possessing both vasodilating and antioxidant properties. researchgate.net

Multi-heterocyclic Systems : Furoxan rings have been assembled with other heterocyclic systems, like 1,3,4-oxadiazole, to create novel molecular ensembles. researchgate.net

The table below lists examples of hybrid structures incorporating a furoxan core.

| Furoxan Component | Conjugated Molecule/Pharmacophore | Resulting Hybrid Class | Therapeutic Area | Reference(s) |

| 3,4-bis(phenylsulfonyl)furoxan | Piplartine | Furoxan-Piplartine Hybrid | Anticancer | nih.gov |

| Furoxan | β-Elemene | Furoxan-Natural Product Hybrid | Anticancer | rsc.org |

| Furoxan | Chelidonine | Furoxan-Natural Product Hybrid | Anticancer | rsc.org |

| Furoxan | Coumarin | Furoxan-Coumarin Hybrid | Anticancer | rsc.orgnih.gov |

| Furoxan | Phenolic Antioxidant | NO-donor Antioxidant Hybrid | Cardiovascular | researchgate.net |

| 4-Aminofuroxan-3-carbohydrazide | Cyanogen Bromide | Furoxan-1,3,4-oxadiazole Ensemble | Energetic Materials | researchgate.net |

Elucidation of Structure-Reactivity Relationships within Furoxan Analogues

Understanding the relationship between the structure of furoxan derivatives and their chemical reactivity is essential for designing new compounds with desired properties. The furoxan ring itself has unique electronic characteristics and can exist as two tautomeric forms (2-oxide and 5-oxide), which can interconvert through a cis-1,2-dinitrosoethylene intermediate under thermal conditions. nih.gov This tautomerism can influence the stability and synthetic accessibility of furoxan derivatives. nih.gov

The parent furoxan is an aromatic, 6π-electron system, though its aromatic stabilization energy is relatively small. rsc.orgacs.org This makes the ring susceptible to certain reactions while remaining generally stable under common laboratory conditions. rsc.org The electronic nature of substituents on the furoxan ring significantly impacts its reactivity. Electron-withdrawing groups, such as nitro or sulfonyl groups, activate the ring for nucleophilic aromatic substitution, as discussed previously. rsc.org

Key structure-reactivity insights include:

Reactivity towards Nucleophiles : The reactivity of the furoxan ring toward nucleophiles is highly dependent on the substituents. For example, the reaction of azidonitrobenzofuroxans with 1,3-dicarbonyl compounds proceeds via an unexpected Regitz diazo transfer, a reaction mode not previously seen with furoxan derivatives, rather than the expected 1,3-dipolar cycloaddition. nih.gov

Formation and Stability : The furoxan ring can be formed through the cyclization of a dinitromethyl group, which releases nitric acid to form an unstable nitrile oxide that dimerizes. researchgate.netrsc.org The stability of the ring itself can be a limiting factor in its application, particularly under basic or high-temperature conditions. nih.gov

The following table summarizes key structure-reactivity relationships in furoxan analogues.

| Structural Feature | Influence on Reactivity/Properties | Example/Observation | Reference(s) |

| 2-Oxide/5-Oxide Tautomerism | Affects stability and synthetic routes. | Interconversion occurs via a dinitrosoethylene intermediate under heat. | nih.gov |

| Electron-Withdrawing Substituents (-NO₂, -SO₂R) | Activates the ring for nucleophilic aromatic substitution (SNAr). | Facilitates the introduction of O, S, and N nucleophiles. | rsc.org |

| Azido Group on Benzofuroxan (B160326) | Undergoes unexpected Regitz diazo transfer with 1,3-dicarbonyls. | Contrasts with the expected 1,3-dipolar cycloaddition. | nih.gov |

| Lipophilic-Hydrophilic Balance | Modulates biological activity in hybrid molecules. | Crucial for balancing antioxidant and vasodilating potencies in NO-phenol hybrids. | researchgate.net |

| N-Oxide Moiety | Improves oxygen balance and energy density. | Useful in the design of high-energy materials. | nih.gov |

| Parent Furoxan Ring | Exhibits moderate aromaticity. | Thermolysis leads to decomposition rather than cleavage to nitrile oxides. | acs.org |

Advanced Spectroscopic and Diffraction Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework and probing the electronic environment of heteroatoms within "4-Carboxy-1,2,5-oxadiazole 2-oxide."

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of "this compound" is anticipated to be relatively simple due to the absence of protons directly attached to the heterocyclic ring. The most prominent feature would be a singlet corresponding to the acidic proton of the carboxylic acid group. This signal is expected to appear at a significantly downfield chemical shift, typically in the range of 10-13 ppm, although its exact position and visibility can be influenced by the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 10 - 13 | Singlet (broad) |

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. Two distinct signals are expected for the two carbon atoms of the oxadiazole ring and one for the carboxyl carbon. The carbon atom of the carboxylic acid group is predicted to resonate at the most downfield position, typically between 160 and 180 ppm. The two carbons of the 1,2,5-oxadiazole 2-oxide (furoxan) ring will have distinct chemical shifts due to the asymmetry of the ring system. Their exact chemical shifts are influenced by the electronic effects of the substituent and the ring nitrogens and oxygen.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 160 - 180 |

| C4 (C-COOH) | 140 - 160 |

| C5 | 100 - 120 |

Nitrogen (¹⁵N) NMR Spectroscopy

¹⁵N NMR spectroscopy, while less common than ¹H and ¹³C NMR, offers direct insight into the electronic environment of the nitrogen atoms within the 1,2,5-oxadiazole 2-oxide ring. The furoxan ring contains three distinct nitrogen environments: the N-oxide nitrogen and the two other ring nitrogens. Each of these would produce a separate signal in the ¹⁵N NMR spectrum, providing valuable data for confirming the ring structure. The chemical shifts would be highly dependent on the hybridization and oxidation state of the nitrogen atoms.

Expected ¹⁵N NMR Data:

| Nitrogen Atom | Expected Chemical Shift (δ, ppm) |

| N-oxide | +100 to +150 (relative to CH₃NO₂) |

| Ring Nitrogens | -50 to +50 (relative to CH₃NO₂) |

Two-Dimensional NMR Techniques (e.g., DEPT, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the ¹H and ¹³C signals and for elucidating the connectivity of the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer): While there are no CH, CH₂, or CH₃ groups in the core structure, DEPT would be useful to confirm the presence of the quaternary carbons of the oxadiazole ring and the carboxylic acid.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would correlate the carboxylic acid proton with its corresponding carbon atom, confirming the ¹H and ¹³C assignments for this group.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for this molecule. It would show long-range correlations (2-3 bonds) between the carboxylic acid proton and the carbons of the oxadiazole ring, providing definitive evidence for the connectivity between the carboxyl group and the C4 position of the ring. It would also help to differentiate between the two ring carbons by observing their correlations to the carboxyl proton.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy probes the characteristic vibrational modes of the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be dominated by the strong absorptions of the carboxylic acid group. A very broad band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp band around 1700-1730 cm⁻¹. The C-O stretching and O-H bending vibrations of the carboxylic acid are expected in the 1200-1400 cm⁻¹ region. The characteristic vibrations of the 1,2,5-oxadiazole 2-oxide ring, including C=N, N-O, and ring stretching modes, are expected to appear in the fingerprint region (below 1600 cm⁻¹).

Raman Spectrometry: Raman spectroscopy would provide complementary information to the IR spectrum. The symmetric stretching vibrations of the molecule, which may be weak in the IR spectrum, can be strong in the Raman spectrum. This can be particularly useful for observing the vibrations of the heterocyclic ring system.

Expected Vibrational Spectroscopy Data:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H stretch (broad) | 2500 - 3300 |

| Carboxylic Acid (-COOH) | C=O stretch | 1700 - 1730 |

| 1,2,5-Oxadiazole 2-oxide | Ring vibrations (C=N, N-O) | 1400 - 1600 |

| Carboxylic Acid (-COOH) | C-O stretch / O-H bend | 1200 - 1400 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Expected Mass Spectrometry Data:

Molecular Ion Peak ([M]⁺ or [M-H]⁻): In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined, which allows for the confirmation of the elemental composition (C₃H₂N₂O₄).

Fragmentation Pattern: The fragmentation of "this compound" under electron impact (EI) or other ionization methods would likely involve the loss of small, stable molecules. Common fragmentation pathways could include:

Loss of CO₂ (44 Da) from the carboxylic acid group to give a [M-CO₂]⁺ fragment.

Loss of H₂O (18 Da).

Cleavage of the oxadiazole ring, leading to the loss of NO or other nitrogen- and oxygen-containing fragments.

Analysis of these fragment ions provides a fingerprint that can help to confirm the structure of the parent molecule.

Lack of Crystallographic Data for this compound

Extensive searches for the specific crystallographic data of this compound, also known as 4-carboxyfuroxan, and its simple salts or esters have not yielded the detailed information necessary to fulfill the request for an article section on its X-ray crystallographic characterization.

While the search results provided general information about the synthesis and properties of various oxadiazole derivatives, none of the retrieved scientific literature or databases contained the specific crystal structure, unit cell dimensions, space group, or other detailed crystallographic parameters for the target compound. The available data pertains to related but structurally distinct molecules, which cannot be used to accurately describe the solid-state structure of this compound.

Therefore, the requested section on "," with a focus on "X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination," cannot be generated at this time due to the absence of the required primary crystallographic data in the public domain. Further experimental research involving the synthesis of suitable crystals and subsequent X-ray diffraction analysis would be necessary to determine the precise solid-state structure of this compound.

Theoretical and Computational Investigations of 4 Carboxy 1,2,5 Oxadiazole 2 Oxide

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and stability of the furoxan ring system. Studies on furoxan and its derivatives reveal key characteristics that are applicable to 4-Carboxy-1,2,5-oxadiazole 2-oxide.

The furoxan ring is an electron-rich system, characterized by a significant withdrawal of electronic charge by the exocyclic oxygen atom of the N-oxide group. aip.org This electronic feature dictates the ring's stability and reactivity. DFT calculations on various furoxan-based energetic compounds show that the N-O bond within the ring, specifically the one closer to the exocyclic oxygen, is typically the most fragile bond. nih.gov The bond dissociation energies (BDEs) are crucial indicators of thermal stability. For the parent furoxan ring, the initial decomposition is often the opening of the ring via the cleavage of this weak endocyclic N-O bond, a process requiring approximately 95 kJ/mol of energy. aip.org

DFT studies on dicyanofuroxan confirmed that the cyclic furoxan structure is thermodynamically more stable than its open-chain dinitroso isomer. researchgate.net The stability of the furoxan ring can be influenced by substituents. For this compound, the electron-withdrawing carboxylic acid group is expected to influence the electronic distribution and stability of the furoxan ring, a factor that can be quantified through DFT calculations of properties like Heat of Formation (HOF) and global reactivity descriptors.

Investigations into crystalline furoxan under high pressure using DFT have shown that it can undergo structural transformations, changing from an insulator to a semiconductor as pressure increases, indicating the sensitivity of its electronic structure to environmental conditions. rsc.org

Table 1: Calculated Properties of Furoxan Derivatives from DFT Studies This table presents representative data for related furoxan compounds to illustrate the outputs of DFT calculations, as specific data for this compound is not available in the cited literature.

| Compound/System | Property Investigated | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| Diaminofuroxan | Decomposition Energy | DFT | Ring opening via endocyclic N-O bond requires 94.62 kJ/mol. | aip.org |

| Dicyanofuroxan | Stability | UB3LYP/6-311++G(d,p) | Ring form is electronically and thermodynamically favored over the ring-opened isomer. | researchgate.net |

| Double Furoxan Derivatives | Bond Dissociation Energy | DFT | The N-O bond adjacent to the exocyclic oxygen is the most fragile. | nih.gov |

| Crystalline Furoxan | Electronic Structure | DFT | Changes from insulator to semiconductor under pressure (0–113 GPa). | rsc.org |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods are essential for mapping the complex reaction mechanisms of furoxans, including their decomposition and tautomerization. The tautomeric equilibrium between the closed furoxan ring and its open-chain 1,2-dinitroso isomer is a critical aspect of its chemistry. High-level computational studies have investigated this ring-opening process, identifying it as the most critical step, and have characterized the associated transition states. acs.org

DFT-based molecular dynamics simulations have been employed to study the thermal decomposition of crystalline furoxan. rsc.org These simulations revealed that radicals, such as hydrogen radicals, can play a catalytic role by promoting the opening of the furoxan ring and the breaking of N-O bonds. rsc.org

For substituted furoxans, the decomposition mechanism can be influenced by the nature of the substituents. In some energetic materials, a NO₂-dissociation pathway has been identified as the primary decomposition channel, in contrast to the previously assumed ring-opening mechanism. researchgate.net Computational studies have located the unique transition states for these dissociation paths. researchgate.net The activation energy for the pyrolysis process is a key parameter derived from these studies. For molecules with adjacent nitro and azido (B1232118) groups that can form a furoxan ring during pyrolysis, the activation energy for this "furoxan mechanism" was found to be significantly lower than the bond dissociation energies of the initial trigger bonds. sioc-journal.cn

The thermolysis of furoxan-4-carboxylic acid, specifically, has been noted to produce an α-oximinonitrile oxide intermediate, suggesting a specific decomposition pathway for this compound.

Table 2: Computationally Studied Reaction Mechanisms of Furoxans

| Reaction Type | System Studied | Computational Method | Mechanistic Insight | Reference |

|---|---|---|---|---|

| Thermal Decomposition | Crystalline Furoxan | DFT-based MD | Hydrogen radicals catalyze ring-opening and N-O bond scission. | rsc.org |

| Tautomerism | Furoxan | DFT, Coupled-Cluster | Ring-opening to 1,2-dinitrosoethylene is the critical step; transition states characterized. | acs.org |

| Decomposition | Furoxan-based Energetic Materials | DFT (M06-2X) | NO₂-dissociation path identified as the primary decomposition channel. | researchgate.net |

| Decomposition | Diamino-bisfuroxan | DFT, CASSCF | Ring opening on the first excited singlet state and ground state surfaces explored. | aip.org |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules, including conformational changes and intermolecular interactions in condensed phases.

MD simulations, particularly those based on DFT (ab initio MD), have been instrumental in understanding the thermal decomposition of furoxan-based materials at an atomistic level. rsc.org For complex energetic materials like 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF), MD simulations have revealed the initial steps of thermal decomposition under various heating conditions. acs.orgnih.gov These studies show that at lower temperatures, the initial bond fracture occurs at the weakest O-N bond in the furoxan ring, which then triggers the collapse of the entire structure. acs.orgnih.gov

MD simulations are also used to investigate crystal properties. The attachment energy (AE) model, combined with MD, has been used to predict the crystal morphology of DNTF in different solvent systems. rsc.org Such simulations help in understanding how intermolecular interactions between the furoxan derivative and solvent molecules dictate the growth of specific crystal faces. rsc.org Furthermore, MD simulations have been used to analyze the binding energy and compatibility between DNTF and other explosives in mixed systems, which is crucial for the formulation of new materials. mdpi.com

While these examples are for complex derivatives, the same methodologies can be applied to this compound to understand its conformational flexibility (e.g., rotation of the carboxylic acid group), its behavior in solution, and the intermolecular interactions, such as hydrogen bonding, that would govern its crystal packing.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate molecular structures with their chemical reactivity or biological activity. These models rely on molecular descriptors, which can be derived from computational chemistry, to predict the properties of new compounds.

While QSAR and QSRR are widely used in medicinal chemistry and materials science, specific QSRR models focusing on the reactivity of this compound or closely related furoxan derivatives are not extensively reported in the surveyed literature. photonics.ruresearchgate.netresearchgate.netkcsnet.or.kr The development of such models would require a dataset of experimentally measured reactivity parameters (e.g., reaction rates, equilibrium constants) for a series of substituted furoxans. Descriptors could include electronic parameters (e.g., HOMO/LUMO energies, partial charges from DFT), steric parameters, and topological indices. A well-validated QSRR model could then be used to predict the reactivity of this compound and guide the design of new furoxan derivatives with tailored properties.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which aids in the interpretation of experimental spectra and the structural elucidation of compounds.

DFT calculations are commonly used to predict vibrational (IR and Raman) spectra and nuclear magnetic resonance (NMR) chemical shifts. For complex furoxan derivatives, theoretical studies have shown that calculated IR spectra can be a valuable tool to distinguish between different crystalline polymorphs. nih.gov Each polymorph has a unique crystal packing that results in a distinct calculated vibrational spectrum, which can then be compared with experimental data. nih.gov

Non Clinical Research Applications and Research Utility of 4 Carboxy 1,2,5 Oxadiazole 2 Oxide

Application as Nitric Oxide (NO) Donors in Chemical and Biological Research Systems

The 1,2,5-oxadiazole 2-oxide (furoxan) scaffold, the core of 4-carboxy-1,2,5-oxadiazole 2-oxide, is widely recognized as a potent nitric oxide (NO) donor. mdpi.comwikipedia.org Furoxans function as NO prodrugs, releasing this critical signaling molecule under specific physiological conditions, which makes them invaluable tools in chemical and biological research. mdpi.com The release of NO from the furoxan ring allows investigators to study the multifaceted roles of nitric oxide in cellular signaling, vasodilation, neurotransmission, and immune response in a controlled manner.

The pharmacological profile of furoxan-based donors is often characterized by a slow onset and prolonged action, which is advantageous for many experimental models. mdpi.com This controlled release allows for sustained exposure of biological systems to NO, mimicking physiological production more closely than bolus additions of NO gas. The ability to generate NO in situ has established furoxan derivatives as a significant class of research compounds for probing NO-dependent pathways. chemicalbook.com

A key area of research focuses on modulating the kinetics and yield of NO release from the furoxan ring to tailor the donors for specific experimental needs. The rate of NO release is highly dependent on the nature of the substituents attached to the furoxan core. nih.gov By strategically modifying the chemical groups at the C3 and C4 positions of the 1,2,5-oxadiazole 2-oxide ring, researchers can fine-tune the electronic properties and, consequently, the reactivity of the molecule. nih.gov

Incorporating varied substituents adjacent to the furoxan ring system allows for the modulation of its reactivity towards bioactivation. nih.gov For example, electron-withdrawing groups can enhance the electrophilicity of the ring, potentially accelerating the rate of nucleophilic attack that triggers NO release. Conversely, electron-donating groups may stabilize the ring and lead to a slower, more sustained release of nitric oxide. This ability to create a library of furoxan derivatives with a wide spectrum of release profiles is crucial for studying the concentration-dependent effects of NO in biological systems, from cytoprotective signaling at low fluxes to cytotoxic effects at higher concentrations. nih.gov

The primary mechanism for NO release from most furoxan derivatives involves bioactivation by intracellular thiols, such as glutathione (B108866) (GSH). mdpi.comnih.gov Furoxans act as thiophilic electrophiles; the nucleophilic attack by a thiolate anion on the furoxan ring initiates a cascade of reactions culminating in ring-opening and the liberation of nitric oxide. mdpi.com This thiol-dependent pathway is the most commonly accepted mechanism underlying the biological activity of furoxans. nih.gov

Studies have shown a clear correlation between the rate of NO release and the presence of thiols like L-cysteine. For instance, the release of NO from various 3,4-diphenylfuroxan compounds was significantly higher in the presence of L-cysteine compared to a buffer solution alone. nih.gov However, while the majority of furoxans rely on thiol-mediated bioactivation, research has also uncovered novel derivatives that are capable of releasing NO spontaneously, independent of thiols or enzymatic metabolism. This distinction is critical for designing research probes, as thiol-dependent donors are useful for studying NO release in specific cellular compartments or in response to changes in the intracellular redox environment, while spontaneous donors provide a more general, thiol-independent source of NO.

Utility in Materials Science and High Energy Density Materials (HEDM) Research

The 1,2,5-oxadiazole (furazan) and 1,2,5-oxadiazole 2-oxide (furoxan) rings are foundational structures in the development of High-Energy Density Materials (HEDMs). chemicalbook.comnih.gov The furoxan ring is particularly valued as an "explosophore" or energetic group due to its high positive enthalpy of formation, high nitrogen and oxygen content, and dense molecular structure. nih.gov These characteristics contribute to a favorable oxygen balance, which is a critical parameter for the performance of energetic materials. nih.gov

The furoxan skeleton is considered to contain a "latent nitro" group within its ring, which enhances its energy density. nih.gov Researchers have synthesized a wide array of HEDMs by linking the 1,2,5-oxadiazole subunit to other acyclic energetic groups or to nitrogen-rich heterocyclic rings like triazoles and tetrazoles. rsc.org These efforts aim to create materials with superior detonation properties (e.g., detonation velocity and pressure) while maintaining acceptable thermal stability and low sensitivity to impact and friction. wikipedia.orgnih.gov For example, newly designed energetic compounds combining furoxan and oxa- ebi.ac.ukebi.ac.ukbicyclic rings have demonstrated high density and good detonation properties comparable to the benchmark explosive RDX. nih.gov

Role as Bioisosteric Replacements in Chemical Biology Probe Design

In medicinal chemistry and chemical biology, the concept of bioisosterism—the replacement of a functional group with another that retains similar physicochemical properties and biological activity—is a powerful strategy. The oxadiazole ring system, including the 1,2,5-oxadiazole 2-oxide isomer, is frequently employed as a bioisosteric replacement for common functional groups like esters and amides. nih.gov This substitution can be particularly advantageous when the original ester or amide linkage is susceptible to hydrolysis by metabolic enzymes, as the heterocyclic ring offers greater stability. nih.gov

The 1,2,5-oxadiazole-2-oxide (furoxan) ring, in particular, has been identified as a beneficial central template or bioisostere in the design of novel hybrid chemical probes. nih.gov For example, it has been used to develop hybrid cyclooxygenase-2 (COX-2) inhibitor/nitric oxide donor agents. nih.gov In this context, the furoxan ring serves a dual purpose: it acts as a stable structural scaffold replacing a more labile group, and it simultaneously imparts the functionality of NO donation. This dual-action approach allows for the creation of sophisticated probes to investigate complex biological processes where multiple signaling pathways, such as those involving prostaglandins (B1171923) and nitric oxide, intersect.

Development of Chemical Probes for Enzymatic Inhibition Studies

Derivatives of the 1,2,5-oxadiazole scaffold have been instrumental in the development of chemical probes designed to inhibit specific enzymes, thereby enabling the study of their functions and roles in disease pathways.

SENP2

A novel class of inhibitors for SUMO-specific protease 2 (SENP2) has been identified based on the 1,2,5-oxadiazole core. chemicalbook.commdpi.com SENPs are critical enzymes in post-translational modification pathways, and their dysregulation is linked to various diseases. Through a combination of structure-based virtual screening and quantitative FRET-based assays, researchers identified compounds containing the 1,2,5-oxadiazole scaffold that exhibited significant SENP2 inhibition. mdpi.com The most potent compounds from this class showed inhibitory activity in the low micromolar range and displayed selectivity over other proteases like papain and trypsin, making them valuable chemical probes for studying the SUMOylation pathway. mdpi.com

Table 1: Inhibition of SENP2 by 1,2,5-Oxadiazole Scaffolds

| Scaffold Type | Most Potent Compound IC₅₀ (µM) |

|---|---|

| Scaffold 1 | 5.9 |

| Scaffold 2 | 3.7 |

Data sourced from a study identifying 1,2,5-oxadiazoles as a new class of SENP2 inhibitors. mdpi.com

Carbonic Anhydrase

Sulfonamides incorporating the 1,2,5-oxadiazole 2-oxide (furoxan) and 1,2,5-oxadiazole (furazan) rings have been shown to be potent inhibitors of several human carbonic anhydrase (CA) isoforms, including hCA I, hCA II, hCA IX, and hCA XII. nih.gov CAs are metalloenzymes that catalyze the hydration of carbon dioxide and are involved in numerous physiological processes. Their inhibition is a therapeutic strategy for conditions like glaucoma and certain cancers. nih.govnih.gov Furoxan-based sulfonamides have demonstrated strong inhibitory activity, with inhibition constants (Ki) in the low nanomolar range for several isoforms. mdpi.comnih.gov These compounds serve as excellent research tools for investigating the specific roles of different CA isoforms in health and disease.

Table 2: Inhibition of Carbonic Anhydrase Isoforms by a Furoxan Sulfonamide Derivative

| Isoform | Inhibition Constant (Kᵢ) (nM) |

|---|---|

| hCA I | 12 |

| hCA II | 5.96 |

| hCA IX | 45 |

Data represents findings from a study on furazan (B8792606) and furoxan sulfonamides as CA inhibitors. mdpi.com

Indoleamine 2,3-dioxygenase

The 1,2,5-oxadiazole scaffold has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase (IDO1). chemicalbook.com IDO1 is a key immunoregulatory enzyme that catabolizes the essential amino acid L-tryptophan, and its overexpression is a mechanism by which tumors evade the immune system. A patent has described 1,2,5-oxadiazoles as effective IDO1 inhibitors, highlighting their potential as chemical probes for immunotherapy research and for studying the tryptophan catabolism pathway in cancer and other disorders.

Applications in Fluorescence and Light-Emitting Devices

The fluorogenic properties of the 1,2,5-oxadiazole ring system are well-documented, leading to their application in the development of fluorescent probes and materials for light-emitting devices. chemicalbook.com Compounds based on this scaffold can emit fluorescence in the orange-to-red part of the spectrum in both solution and solid states. chemicalbook.com This intrinsic fluorescence makes them suitable for use as fluorophores in various research applications.

Furthermore, researchers have leveraged these properties to create multifunctional molecules. For instance, a fluorescent photoinduced nitric oxide donor was developed by linking a naphthalenediimide moiety to an alkoxyfuroxan. rsc.org Such probes allow for the simultaneous release of NO and fluorescent tracking, enabling researchers to visualize the location and timing of NO delivery within cellular systems. The development of fluorescent materials based on related benzoxadiazole structures for applications like Organic Light-Emitting Diodes (OLEDs) further underscores the utility of this heterocyclic family in materials science and optical applications. umn.edufrontiersin.org

Use as Precursors for the Synthesis of Other Heterocyclic Compounds

This compound, also known as furoxan-4-carboxylic acid, and its derivatives are valuable building blocks in the synthesis of more complex heterocyclic systems. The furoxan (1,2,5-oxadiazole 2-oxide) scaffold is of significant interest due to its chemical reactivity and potential as a nitric oxide (NO) donor. researchgate.net The functional groups on the furoxan ring, such as the carboxylic acid, can be modified to facilitate the construction of novel biheterocyclic compounds. researchgate.net

One notable application is the use of furoxan derivatives in the synthesis of 1,2,4-oxadiazol-furoxan hybrids. Research has demonstrated a protocol for creating these hybrid structures through the cyclocondensation of furoxanylamidoximes with acyl chlorides. mdpi.com This reaction highlights the utility of the furoxan moiety as a foundational component for generating new heterocyclic frameworks.

A key synthetic strategy involves the conversion of the carboxylic acid group of this compound into an amidoxime. This furoxanylamidoxime then serves as the direct precursor for the formation of a new heterocyclic ring. For instance, the reaction of furoxanylamidoximes with various acyl chlorides in the presence of a base like cesium carbonate (Cs₂CO₃) in acetonitrile (B52724) (MeCN) at room temperature leads to the formation of 1,2,4-oxadiazol/1,2,5-oxadiazole 2-oxide hybrids. mdpi.com The structural diversity of the resulting hybrid molecules can be readily achieved by varying the acyl chloride used in the reaction. mdpi.com

The table below details the synthesis of various 1,2,4-oxadiazol-furoxan hybrids from furoxanylamidoxime precursors, showcasing the versatility of this synthetic approach.

| Furoxanylamidoxime Precursor | Acyl Chloride Reactant | Resulting Heterocyclic Compound |

| 4-Amidoximo-3-methylfuroxan | Benzoyl chloride | 3-Methyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)furoxan |

| 4-Amidoximo-3-phenylfuroxan | Acetyl chloride | 3-Phenyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)furoxan |

| 4-Amidoximo-3-methylfuroxan | 4-Nitrobenzoyl chloride | 3-Methyl-4-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)furoxan |

This method provides a straightforward pathway to novel heterocyclic systems where a 1,2,4-oxadiazole (B8745197) ring is directly linked to a 1,2,5-oxadiazole 2-oxide (furoxan) core. The development of such hybrid molecules is of interest in the exploration of new chemical entities with unique properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.